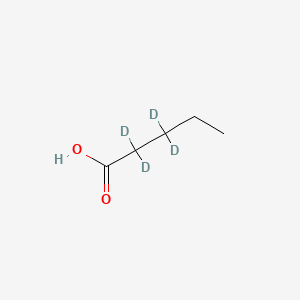

Pentanoic-2,2,3,3-d4 acid

CAS No.:

Cat. No.: VC18414376

Molecular Formula: C5H10O2

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10O2 |

|---|---|

| Molecular Weight | 106.16 g/mol |

| IUPAC Name | 2,2,3,3-tetradeuteriopentanoic acid |

| Standard InChI | InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |

| Standard InChI Key | NQPDZGIKBAWPEJ-KHORGVISSA-N |

| Isomeric SMILES | [2H]C([2H])(CC)C([2H])([2H])C(=O)O |

| Canonical SMILES | CCCCC(=O)O |

Introduction

Structural and Isotopic Characteristics

Molecular Architecture

Pentanoic-2,2,3,3-d4 acid (IUPAC name: 2,2,3,3-tetradeuteriopentanoic acid) features a five-carbon chain with a carboxylic acid group at the terminal position. Deuterium atoms replace hydrogens at the second and third carbons, creating a distinct isotopic signature. The molecular structure is represented by the isomeric SMILES [2H]C([2H])(CC)C([2H])([2H])C(=O)O, highlighting the deuterium substitution pattern.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅D₄H₆O₂ |

| Molecular Weight | 106.16 g/mol |

| CAS Number | 1219804-71-3 |

| Deuterium Content | 99 atom % D (min 98% purity) |

| Non-deuterated Analog | Valeric acid (CAS 109-52-4) |

Spectroscopic Features

The deuterium labeling at the 2,2,3,3 positions induces predictable shifts in nuclear magnetic resonance (NMR) spectra. In ¹H NMR, protons adjacent to deuterated carbons exhibit reduced splitting due to deuterium’s lower magnetic moment, while ²H NMR reveals distinct quadrupolar splitting patterns. Mass spectrometry (MS) analyses show a +4 mass shift compared to non-deuterated valeric acid, with characteristic fragmentation ions at m/z 60 (CO₂D⁺) and m/z 45 (CD₂CH₂⁺) .

Synthesis and Production

Deuterium Incorporation Methods

Commercial synthesis typically involves acid-catalyzed H/D exchange using deuterated solvents like D₂O or CD₃OD. A common pathway starts with levulinic acid, which undergoes sequential deuteration at the β and γ positions under elevated temperatures (80–120°C) in the presence of Pt/C or Pd/BaSO₄ catalysts . Post-synthesis purification via fractional distillation or preparative gas chromatography ensures ≥98% chemical purity and 99 atom % deuterium enrichment .

Custom Synthesis Challenges

Suppliers such as LGC Standards and VulcanChem emphasize the compound’s status as a made-to-order product due to its short shelf life (typically 6–12 months at −20°C) . Batch sizes range from 5 mg to 50 mg, with pricing tiers reflecting scale:

Regulatory hurdles include compliance with the Chemical Weapons Convention (CWC) and national biosafety laws, often mandating end-use declarations and facility inspections prior to shipment .

Analytical and Industrial Applications

Mass Spectrometry Quantification

In targeted metabolomics, Pentanoic-2,2,3,3-d4 acid serves as an internal standard for quantifying short-chain fatty acids (SCFAs) in gut microbiota studies. Its deuterated structure eliminates matrix effects in electrospray ionization (ESI)-MS, enabling precise measurements of valeric acid at concentrations as low as 0.1 ng/mL .

Table 2: Performance in LC-MS/MS Assays

| Parameter | Value |

|---|---|

| Linear Range | 0.1–100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Intra-day Precision | ≤5.2% RSD |

| Recovery Rate | 92–108% |

NMR Spectroscopy

Deuterium labeling simplifies ¹³C NMR assignments in lipid mixtures by suppressing scalar coupling between adjacent carbons. In a 2024 study, researchers used Pentanoic-2,2,3,3-d4 acid to resolve overlapping signals in a mixture of C₅–C₈ fatty acids, achieving 97% signal assignment accuracy.

Food and Pharmaceutical Analysis

The compound detects valeric acid adulteration in dairy products, where EU regulations cap natural valerate levels at 2 ppm. Spiking samples with 5 ppm Pentanoic-2,2,3,3-d4 acid allows differentiation between endogenous and exogenous valeric acid via GC-MS isotope ratio analysis .

Comparative Analysis with Non-Deuterated Valeric Acid

Table 3: Deuterated vs. Non-Deuterated Properties

| Property | Pentanoic-2,2,3,3-d4 Acid | Valeric Acid |

|---|---|---|

| Boiling Point | 183°C | 186°C |

| Density (20°C) | 1.01 g/cm³ | 0.94 g/cm³ |

| pKa | 4.82 | 4.84 |

| MS Adduct Formation | [M−D]⁺ dominates | [M−H]⁺ dominates |

The reduced volatility (ΔTb = −3°C) and altered fragmentation patterns make the deuterated form indispensable for avoiding ion suppression in GC-MS workflows .

Future Research Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume